molecular formula C13H18BrF3OSi B13464961 [3-Bromo-5-(trifluoromethyl)phenoxy](tert-butyl)dimethylsilane

[3-Bromo-5-(trifluoromethyl)phenoxy](tert-butyl)dimethylsilane

Cat. No.: B13464961
M. Wt: 355.26 g/mol
InChI Key: VPWOMWHAODZTHJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)phenoxydimethylsilane: is a chemical compound that features a bromine atom, a trifluoromethyl group, and a phenoxy group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)phenoxydimethylsilane typically involves the reaction of 3-bromo-5-(trifluoromethyl)phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy compounds, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)phenoxydimethylsilane involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 5-Bromo-α,α,α-trifluoro-m-tolualdehyde
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid

Comparison: Compared to similar compounds, 3-Bromo-5-(trifluoromethyl)phenoxydimethylsilane is unique due to the presence of the tert-butyl(dimethyl)silyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where steric hindrance and electronic effects play a crucial role .

Properties

Molecular Formula

C13H18BrF3OSi

Molecular Weight

355.26 g/mol

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H18BrF3OSi/c1-12(2,3)19(4,5)18-11-7-9(13(15,16)17)6-10(14)8-11/h6-8H,1-5H3

InChI Key

VPWOMWHAODZTHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(F)(F)F)Br

Origin of Product

United States

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